3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate
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Overview
Description
3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate is an organic compound with a complex structure that includes a dihydrofuran ring, a phenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-5-phenyl-2,3-dihydrofuran-3-carbaldehyde with phenyl acetic acid under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate biochemical pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-5-phenyl-2,3-dihydrofuran-3-carbaldehyde
- Phenyl acetic acid
- 3-phenylpropionic acid
Uniqueness
What sets 3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate apart from similar compounds is its unique combination of functional groups and structural features
Properties
IUPAC Name |
[3-[(Z)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-13(20)22-17-9-5-6-14(11-17)10-16-12-18(23-19(16)21)15-7-3-2-4-8-15/h2-12H,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAPMQUTSJCTAX-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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